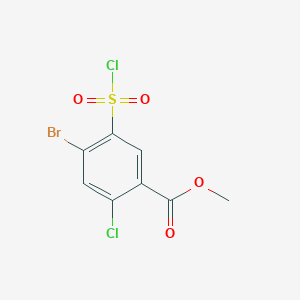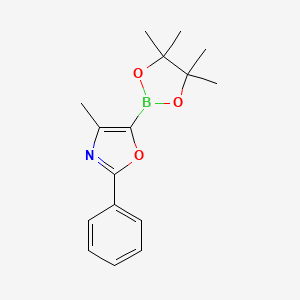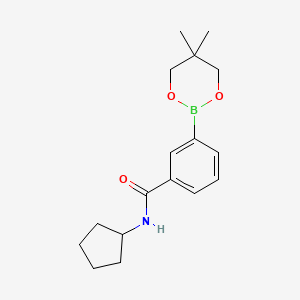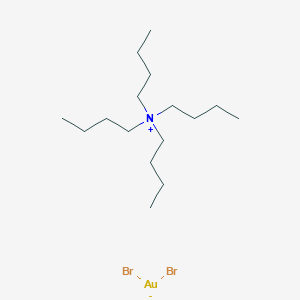
Fmoc-d-leu-opfp
Overview
Description
Fmoc-d-leu-opfp: is a protected form of the non-natural amino acid D-leucineThese compounds are widely used in solid-phase peptide synthesis (SPPS) due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-leu-opfp involves the protection of the amino group of D-leucine with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by the formation of the pentafluorophenyl ester. The typical synthetic route includes:
Protection of D-leucine: The amino group of D-leucine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane.
Formation of Pentafluorophenyl Ester: The Fmoc-protected D-leucine is then reacted with pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-d-leu-opfp primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Reaction Conditions: These reactions typically occur in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Major Products: The major products formed from these reactions are peptides or peptide derivatives, where the this compound acts as a coupling reagent to introduce D-leucine residues into the peptide chain .
Scientific Research Applications
Chemistry: Fmoc-d-leu-opfp is extensively used in solid-phase peptide synthesis (SPPS) to introduce D-leucine residues into peptides. This is crucial for the synthesis of peptides with specific structural and functional properties .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also serve as potential therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it an ideal reagent for large-scale peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-d-leu-opfp involves the activation of the carboxyl group of D-leucine through the formation of the pentafluorophenyl ester. This activated ester readily reacts with nucleophiles, facilitating the formation of peptide bonds. The Fmoc group serves as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process .
Comparison with Similar Compounds
Fmoc-leu-opfp: Similar to Fmoc-d-leu-opfp but uses the natural L-leucine instead of D-leucine.
Fmoc-ala-opfp: Uses alanine instead of leucine.
Fmoc-val-opfp: Uses valine instead of leucine.
Uniqueness: this compound is unique due to the presence of the non-natural D-leucine, which imparts different structural and functional properties to the synthesized peptides. This can be particularly useful in the design of peptides with enhanced stability and resistance to enzymatic degradation.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQJCLLWLHKJLU-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)

![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)


![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)

![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)
![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)


